8-Methoxy-3-methylcinnoline-6-carboxylic acid

Medicinal Chemistry Drug Design ADME Prediction

8-Methoxy-3-methylcinnoline-6-carboxylic acid (CAS 2734048-82-7) is a synthetic, trisubstituted cinnoline derivative bearing a carboxylic acid at position 6, a methoxy group at position 8, and a methyl group at position 3. The cinnoline (1,2-benzodiazine) scaffold is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting broad-spectrum antibacterial, antifungal, antimalarial, anti-inflammatory, and antitumor activities.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
Cat. No. B13935081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxy-3-methylcinnoline-6-carboxylic acid
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCC1=CC2=CC(=CC(=C2N=N1)OC)C(=O)O
InChIInChI=1S/C11H10N2O3/c1-6-3-7-4-8(11(14)15)5-9(16-2)10(7)13-12-6/h3-5H,1-2H3,(H,14,15)
InChIKeyLIHJJKUXKNAAQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methoxy-3-methylcinnoline-6-carboxylic acid – Cinnoline Scaffold Procurement Guide


8-Methoxy-3-methylcinnoline-6-carboxylic acid (CAS 2734048-82-7) is a synthetic, trisubstituted cinnoline derivative bearing a carboxylic acid at position 6, a methoxy group at position 8, and a methyl group at position 3 . The cinnoline (1,2-benzodiazine) scaffold is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting broad-spectrum antibacterial, antifungal, antimalarial, anti-inflammatory, and antitumor activities [1]. This particular substitution pattern—combining an electron-donating 8-OCH₃ with a 3-CH₃ and a 6-COOH—is structurally distinct from the more extensively studied cinnoline-3-carboxylic acid series, placing the carboxylate at a different ring position that may alter hydrogen-bonding geometry and target engagement [1].

Scaffold 6-COOH cinnoline regioisomer, distinct from the common 3-COOH series
Substitution 8-OCH₃, 3-CH₃, 6-COOH: altered hydrogen-bonding geometry
Procurement fit Fragment-based screening, direct amide coupling, SAR baseline

Why Generic Cinnoline Carboxylic Acids Cannot Substitute for 8-Methoxy-3-methylcinnoline-6-carboxylic acid


Within the cinnoline family, the position and electronic nature of substituents profoundly influence both physicochemical properties and biological activity. Literature SAR data indicate that methyl-substituted cinnoline-3-carboxamide derivatives consistently show lower antibacterial potency than halogen-substituted analogs (MIC ratio of ~2–4×), while methoxy-bearing cinnoline pyrazolines exhibit enhanced anti-inflammatory activity relative to unsubstituted counterparts [1]. The 6-COOH regioisomer present in this compound is far less explored than the 3-COOH series, which dominates the patent literature for 5-HT₃ antagonism, CNS depression, and antibacterial quinolone isosteres [2]. Critically, the combination of 8-OCH₃ (electron-donating, hydrogen-bond-accepting, lipophilicity-modulating) with 3-CH₃ (steric and inductive effects) and 6-COOH (ionizable, metal-chelating) cannot be replicated by any single commercially available cinnoline building block. General substitution with cinnoline-6-carboxylic acid (unsubstituted parent) or cinnoline-3-carboxylic acid derivatives would eliminate the 8-methoxy and 3-methyl groups, removing key pharmacophoric features and altering the computed LogP and TPSA by margins that typically shift predicted ADME properties across critical thresholds .

Regioisomer mismatch (6-COOH vs. 3-COOH) may shift target engagement and SAR interpretation.
Absence of 8-OCH₃ and 3-CH₃ removes key pharmacophoric features, altering predicted ADME properties.
Unsubstituted cinnoline-6-carboxylic acid lacks methoxy/methyl groups, preventing direct substitution in structure–activity studies.

Quantitative Differentiation Evidence for 8-Methoxy-3-methylcinnoline-6-carboxylic acid vs. Closest Analogs


Topological Polar Surface Area (TPSA) Differentiation vs. Parent Cinnoline-6-carboxylic Acid

The target compound exhibits a TPSA of 72.31 Ų, which is 9.21 Ų higher than the unsubstituted parent cinnoline-6-carboxylic acid (TPSA = 63.10 Ų) . This increase is attributable to the additional methoxy oxygen at position 8, which contributes one extra hydrogen-bond acceptor site (total H_Acceptors = 4 vs. 4 for the parent, but with altered spatial distribution). In drug design, TPSA values crossing the 70 Ų threshold are associated with reduced passive blood-brain barrier penetration and altered oral absorption profiles . This differentiation is critical when the 6-COOH scaffold is being used as a fragment for CNS vs. peripheral target programs.

TPSA Shift
Context-dependent
72.31 Ų vs 63.10 Ų (+9.21, 14.6% increase)
May influence CNS penetration suitability
Computed; vendor method unspecified
Medicinal Chemistry Drug Design ADME Prediction

Lipophilicity (LogP) Comparison vs. CF₃ Analog at Position 3

The target compound has a computed LogP of 1.645, reflecting the moderate lipophilicity contributed by the 3-methyl and 8-methoxy substituents . Its closest structural analog, 8-Methoxy-3-(trifluoromethyl)cinnoline-6-carboxylic acid (CAS 2734050-56-5), replaces the 3-CH₃ with a 3-CF₃ group, which is expected to increase LogP by approximately 0.8–1.2 units based on the Hansch π constant difference between CH₃ (π ≈ 0.56) and CF₃ (π ≈ 0.88–1.07) [1]. This estimated LogP difference between the two compounds is meaningful for aqueous solubility, plasma protein binding, and metabolic stability, as compounds with LogP < 2 generally exhibit more favorable developability profiles than those exceeding LogP 3.

Lipophilicity Difference
Class-level
LogP 1.645 vs estimated ~2.4–2.8 (Δ +0.8–1.2)
Supports lower lipophilicity baseline for developability profiling
Estimate based on Hansch π constants
Lipophilicity Lead Optimization Physicochemical Profiling

Molecular Weight and Heavy Atom Count Differentiation vs. CF₃ and OCF₃ Analogs

The target compound has a molecular weight of 218.21 g/mol, which is 53.97 g/mol lower than both the 3-CF₃ analog (8-Methoxy-3-(trifluoromethyl)cinnoline-6-carboxylic acid, MW = 272.18) and the 8-OCF₃ analog (3-Methyl-8-(trifluoromethoxy)cinnoline-6-carboxylic acid, MW = 272.18) . This MW advantage places the target compound closer to the 'rule of three' guidelines for fragment hits (MW ≤ 300) and further from the MW thresholds at which developability risks typically escalate. For fragment-based screening library construction, each 50 Da reduction in molecular weight corresponds to a meaningful gain in ligand efficiency potential.

MW Advantage
Head-to-head
218.21 vs 272.18 g/mol (−53.97, −19.8%)
Fragment-like MW for screening library construction
Vendor-reported molecular weights
Fragment-Based Drug Discovery Lead-Like Properties Molecular Weight

Rotatable Bond Count and Conformational Flexibility vs. Ester Prodrug Forms

The target compound possesses two rotatable bonds (the 6-COOH and 8-OCH₃ groups) . In contrast, the methyl ester analog Methyl cinnoline-6-carboxylate (CAS 318276-74-3) introduces an additional rotatable bond via the ester linkage, increasing conformational entropy penalty upon binding . The carboxylic acid form also enables direct salt formation and participation in strong charge-assisted hydrogen bonds, whereas the ester requires an additional hydrolysis step for conversion to the active acid in prodrug strategies. The free acid form is therefore the preferred starting point for direct biochemical screening and for synthetic elaboration via amide coupling.

Conformational Flexibility
Context-dependent
2 rotatable bonds (free acid) vs ≥3 (ester)
Fewer rotatable bonds, direct conjugatable handle
SMILES-based; vendor-reported
Conformational Analysis Crystallization Bioisostere Design

Recommended Application Scenarios for 8-Methoxy-3-methylcinnoline-6-carboxylic acid Procurement


Fragment-Based Screening Library Enrichment with a 6-COOH Cinnoline Scaffold

With a molecular weight of 218.21 and LogP of 1.645, this compound conforms to fragment-like property guidelines and offers a distinct cinnoline-6-carboxylic acid regioisomer not commonly represented in commercial fragment collections. Procurement is recommended for fragment libraries seeking to explore hydrogen-bonding geometries distinct from the cinnoline-3-carboxylic acid series [1].

Synthesis of Cinnoline-6-carboxamide Libraries via Direct Amide Coupling

The free carboxylic acid at position 6 enables direct amide bond formation with diverse amine building blocks without requiring a deprotection step, unlike the methyl ester analog. This compound serves as a direct precursor for generating cinnoline-6-carboxamide libraries for antibacterial or kinase inhibitor screening, where 6-substituted cinnoline amides have demonstrated MIC values as low as 6.25–25 μg/mL against Gram-positive and Gram-negative bacteria [1].

Physicochemical Comparator for Fluorinated Cinnoline Analog Programs

The 3-CH₃ substitution provides a non-fluorinated baseline for SAR studies comparing the effects of 3-CF₃ and 8-OCF₃ substitution on target potency, solubility, and metabolic stability. The 20% lower molecular weight of this compound relative to fluorinated analogs [1] makes it a useful control compound for deconvoluting the contribution of fluorination to in vitro activity and pharmacokinetic properties.

Application
Selection Property
Validation Focus
Fragment-based screening library enrichment
6-COOH cinnoline regioisomer with distinct hydrogen-bonding geometry
Fragment-like property thresholds and scaffold diversity
Synthesis of 6-carboxamide libraries
Free carboxylic acid for direct amide coupling without deprotection
Antibacterial screening endpoint context
Physicochemical comparator for fluorinated analogs
Non-fluorinated baseline for SAR studies
Deconvoluting fluorination effects on potency and ADME
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